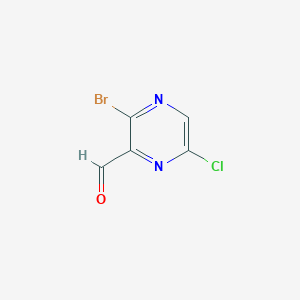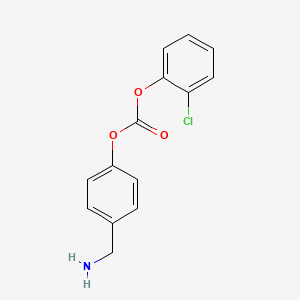
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate is an organic compound that features both an aminomethyl group and a chlorophenyl group attached to a carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate typically involves the reaction of 4-(aminomethyl)phenol with 2-chlorophenyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-(Aminomethyl)phenol+2-Chlorophenyl chloroformate→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonate group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological targets, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)phenyl(2-bromophenyl)carbonate: Similar structure but with a bromine atom instead of chlorine.
4-(Aminomethyl)phenyl(2-fluorophenyl)carbonate: Contains a fluorine atom instead of chlorine.
4-(Aminomethyl)phenyl(2-methylphenyl)carbonate: Features a methyl group instead of chlorine.
Uniqueness
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate is unique due to the presence of the chlorophenyl group, which can participate in specific chemical reactions and interactions that are not possible with other halogen or alkyl substituents. This makes it a valuable compound for designing molecules with tailored properties.
Properties
Molecular Formula |
C14H12ClNO3 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
[4-(aminomethyl)phenyl] (2-chlorophenyl) carbonate |
InChI |
InChI=1S/C14H12ClNO3/c15-12-3-1-2-4-13(12)19-14(17)18-11-7-5-10(9-16)6-8-11/h1-8H,9,16H2 |
InChI Key |
CABHZWPDYBLXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)OC2=CC=C(C=C2)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


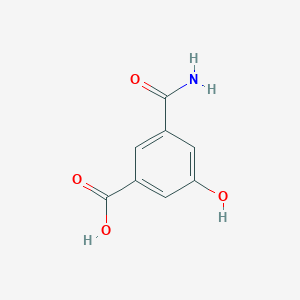
![Methyl 6-methylbenzo[d]oxazole-2-carboxylate](/img/structure/B13117781.png)
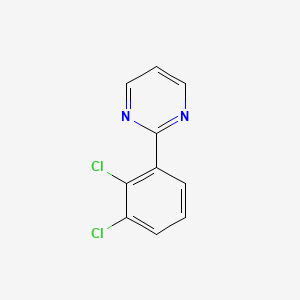
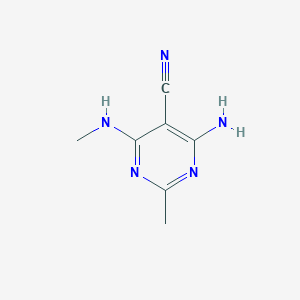
![4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13117799.png)
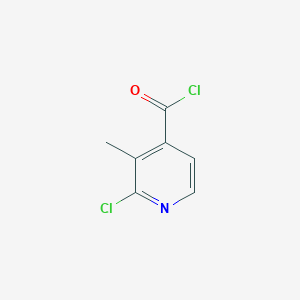
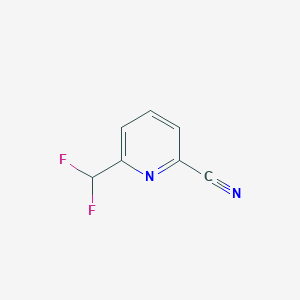
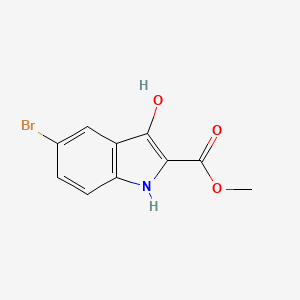
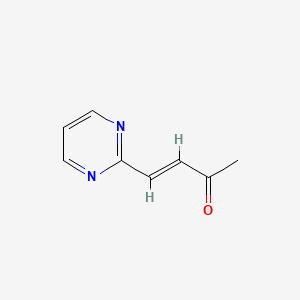
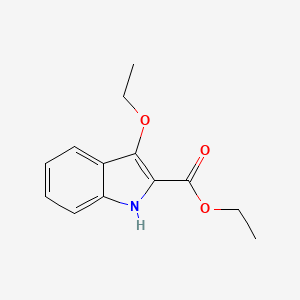

![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)
